Cas no 450347-11-2 (2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide)
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Acetamide, 2-[[1-[(3-fluorophenyl)methyl]-1H-indol-3-yl]thio]-N-(4-methylphenyl)-
- SR-01000570993
- 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
- 450347-11-2
- 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- SR-01000570993-1
- Oprea1_772678
- EU-0028873
- F0545-0281
- AKOS002100597
-
- Inchi: 1S/C24H21FN2OS/c1-17-9-11-20(12-10-17)26-24(28)16-29-23-15-27(22-8-3-2-7-21(22)23)14-18-5-4-6-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28)
- InChI Key: ZYYRHECQHHRAKI-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C=C1)(=O)CSC1C2=C(N(CC3=CC=CC(F)=C3)C=1)C=CC=C2
Computed Properties
- Exact Mass: 404.13586263g/mol
- Monoisotopic Mass: 404.13586263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 635.0±55.0 °C(Predicted)
- pka: 13.69±0.70(Predicted)
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0545-0281-2μmol |
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide |
450347-11-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0545-0281-1mg |
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide |
450347-11-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0545-0281-2mg |
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide |
450347-11-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
Professional Introduction to 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (CAS No. 450347-11-2)
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, a compound with the chemical identifier CAS No. 450347-11-2, represents a significant advancement in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications, particularly in the treatment of various neurological and inflammatory disorders. The structural complexity and unique functional groups of this molecule make it a subject of intense research interest, both in academic laboratories and industrial settings.
The molecular structure of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is characterized by the presence of an indole core, which is a well-known pharmacophore in medicinal chemistry. The indole ring system is flanked by a 3-fluorobenzyl group and a thioether linkage to another indole moiety, creating a bifunctional platform for interaction with biological targets. Additionally, the presence of a p-tolyl group at the amide position introduces further conformational flexibility and potential for binding to specific protein receptors.
Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing the bioavailability and metabolic stability of pharmaceutical compounds. The incorporation of a 3-fluorobenzyl group in 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is particularly noteworthy, as it has been shown to modulate the electronic properties of the indole ring, thereby influencing its interactions with biological targets. This modification has been associated with improved binding affinity and selectivity, making it an attractive feature for drug design.
The thioether linkage between the two indole units in this compound plays a crucial role in its pharmacological activity. Thioethers are known to exhibit significant biological activity due to their ability to form stable bonds with biological molecules. In particular, the thioether group has been implicated in modulating enzyme activity and receptor binding, which are key mechanisms in many therapeutic interventions. The structural arrangement of the thioether in 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide suggests that it may interact with target proteins in a manner that could lead to novel therapeutic effects.
The p-tolyl amide group at one end of the molecule adds another layer of complexity and functionality. Amide groups are common pharmacophores that contribute to the solubility and bioavailability of pharmaceutical compounds. The p-tolyl substituent further enhances these properties by increasing lipophilicity while maintaining water solubility. This balance is critical for ensuring that the compound can be effectively absorbed, distributed, metabolized, and excreted (ADME) within the body.
In recent years, there has been growing interest in indole derivatives as potential treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The indole core of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is particularly relevant to these conditions, as it has been shown to interact with various neurotransmitter receptors and enzymes involved in these diseases. For instance, studies have demonstrated that indole derivatives can modulate the activity of monoamine oxidase (MAO), an enzyme that plays a key role in neurotransmitter metabolism.
The synthesis and characterization of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide have been subjects of extensive research efforts. Advanced synthetic methodologies have been employed to construct the complex molecular framework while maintaining high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds essential for this molecule's structure. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the compound.
The pharmacological evaluation of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has revealed promising results in preclinical studies. These studies have shown that the compound exhibits significant inhibitory activity against various enzymes and receptors relevant to neurological disorders. For example, preliminary data indicate that it may inhibit MAO-B, an enzyme implicated in Parkinson's disease pathogenesis. Furthermore, its interaction with serotonin receptors suggests potential applications in treating depression and other mood disorders.
The therapeutic potential of this compound is further supported by its ability to cross the blood-brain barrier (BBB), a critical requirement for effective treatment of central nervous system (CNS) disorders. The structural features of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, particularly its lipophilic nature mediated by the p-tolyl group, facilitate its penetration through this barrier. This property is essential for ensuring that therapeutic levels of the compound can reach target sites within the brain.
Ongoing research is focused on optimizing the pharmacokinetic properties of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide. One area of interest is improving its metabolic stability to enhance bioavailability. Strategies such as prodrug design and covalent modifications are being explored to achieve this goal. Additionally, efforts are underway to identify analogs with improved selectivity and reduced side effects.
The development of novel pharmaceutical compounds like 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide relies heavily on advancements in computational chemistry and drug discovery technologies. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at an atomic level. These predictions guide experimental efforts by identifying key structural features that contribute to its pharmacological activity.
In conclusion, 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide represents a significant advancement in pharmaceutical chemistry with promising applications in treating neurological disorders. Its unique molecular structure, characterized by an indole core flanked by fluorinated aromatic rings and functionalized amide groups, makes it a versatile scaffold for drug design. Ongoing research efforts are aimed at optimizing its pharmacokinetic properties and exploring new therapeutic applications.
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